1-(Isoindolin-2-yl)-2-methylpropan-2-amine
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Overview
Description
1-(Isoindolin-2-yl)-2-methylpropan-2-amine is a compound that features an isoindoline moiety attached to a 2-methylpropan-2-amine group.
Preparation Methods
The synthesis of 1-(Isoindolin-2-yl)-2-methylpropan-2-amine typically involves the condensation of an aromatic primary amine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. One common synthetic route involves the reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline scaffold . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(Isoindolin-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the isoindoline moiety to isoindoline-1-amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(Isoindolin-2-yl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Isoindolin-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as the dopamine receptor D2. The compound binds to the receptor’s allosteric site, modulating its activity and influencing neurotransmitter signaling pathways . This interaction can lead to various pharmacological effects, including antipsychotic and neuroprotective actions .
Comparison with Similar Compounds
1-(Isoindolin-2-yl)-2-methylpropan-2-amine can be compared with other isoindoline derivatives, such as:
Isoindoline-1,3-dione: Known for its use in pharmaceutical synthesis and as a building block for more complex molecules.
Isoindoline-1-amine: Utilized in the synthesis of bioactive compounds and as a precursor for various chemical transformations.
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A melatonin receptor ligand with high binding affinity and potential therapeutic applications. The uniqueness of this compound lies in its specific structural features and its ability to modulate biological receptors, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H18N2/c1-12(2,13)9-14-7-10-5-3-4-6-11(10)8-14/h3-6H,7-9,13H2,1-2H3 |
InChI Key |
ZBSSNXOSQNVMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CC2=CC=CC=C2C1)N |
Origin of Product |
United States |
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